3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid
Description
This porphyrin derivative (CAS 142234-85-3) features a tetrapyrrole macrocycle substituted with 8,13-diethyl, 3,7,12,17,23-pentamethyl groups, and dipropionic acid moieties at positions 2 and 17. Its molecular formula is C₃₅H₄₀N₄O₄ (MW 580.72 g/mol) . The propionic acid substituents enhance water solubility, making it suitable for biomedical and catalytic applications.
Properties
Molecular Formula |
C35H40N4O4 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,23-pentamethyl-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
InChI Key |
XASXJWXLPCEQJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=N3)C=C4C(=C(C(=CC5=NC(=CC(=C1C)N2C)C(=C5C)CC)N4)C)CCC(=O)O)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of Dipropionic Acid Side Chains: The dipropionic acid side chains are attached via esterification reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of aldehydes and carboxylic acids.
Reduction: Reduction reactions can occur at the porphyrin ring, resulting in the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the porphyrin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced porphyrin derivatives.
Substitution: Halogenated porphyrin compounds.
Scientific Research Applications
Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species upon light activation. The unique structure of 3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid enhances its efficacy as a photosensitizer.
Case Study: Anticancer Activity
A study demonstrated the compound's effectiveness in targeting cancer cells. The compound exhibited significant cytotoxicity against various cancer cell lines when activated by light at specific wavelengths. The mechanism involves the generation of singlet oxygen that induces apoptosis in malignant cells.
| Cell Line | IC50 (µM) | Light Source | Efficacy (%) |
|---|---|---|---|
| HeLa | 0.5 | 660 nm | 85 |
| MCF-7 | 0.8 | 660 nm | 78 |
| A549 | 0.6 | 660 nm | 82 |
This data illustrates the compound's potential as an effective agent in PDT for cancer treatment .
Catalysis
The porphyrin structure of this compound allows it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate electron transfer makes it valuable in organic synthesis and environmental applications.
Case Study: Catalytic Activity
Research indicates that the compound can catalyze the oxidation of organic substrates under mild conditions. For example:
| Substrate | Reaction Type | Yield (%) |
|---|---|---|
| Cyclohexene | Epoxidation | 92 |
| Benzyl alcohol | Oxidation to aldehyde | 88 |
| Styrene | Polymerization | 85 |
These results confirm the compound's versatility as a catalyst in synthetic organic chemistry .
Material Science
In material science, the incorporation of porphyrins into polymers has led to the development of advanced materials with unique optical and electronic properties.
Case Study: Photonic Devices
The integration of this compound into polymer matrices has been explored for photonic applications. The compound enhances light absorption and emission properties in devices such as organic light-emitting diodes (OLEDs).
| Material Type | Property Enhanced | Application |
|---|---|---|
| Porphyrin-Polymer Blend | Light Absorption | OLEDs |
| Porphyrin Nanocomposites | Thermal Stability | Solar Cells |
Studies have shown that these materials exhibit improved performance metrics compared to traditional polymer systems .
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The porphyrin ring can coordinate with metal ions, forming metalloporphyrins that play a crucial role in catalysis and electron transfer processes. The dipropionic acid side chains enhance the solubility and bioavailability of the compound, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Solubility and Reactivity :
- The dipropionic acid groups in the target compound confer higher water solubility compared to esterified analogs like Mesoporphyrin IX dimethyl ester. This property is critical for applications in aqueous environments, such as drug delivery or catalysis .
- Protoporphyrin IX’s vinyl groups (vs. ethyl in the target) increase conjugation, altering UV-Vis absorption spectra (Soret band ~400 nm vs. 390 nm for the target), which impacts light-driven applications .
Mesoporphyrin IX dimethyl ester’s ester groups make it more membrane-permeable, suitable for intracellular studies, but less reactive in aqueous media .
Thermodynamic Stability: The dimethyl ester derivative of the target compound shows a higher boiling point (°C, predicted via molecular weight correlations) and lower polarity, aligning with its use in non-polar solvents .
Biological Activity
3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid (CAS No. 142234-85-3) is a synthetic porphyrin derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure which includes a porphyrin core and two propionic acid side chains. Its molecular formula is with a molecular weight of 580.72 g/mol.
Biological Properties
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Porphyrins are known for their ability to act as antioxidants. Studies have shown that porphyrin derivatives can scavenge free radicals and reduce oxidative stress in biological systems. The specific antioxidant capacity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests.
2. Photodynamic Therapy (PDT)
Due to their ability to generate reactive oxygen species (ROS) upon light activation, porphyrins are extensively studied for applications in photodynamic therapy. This compound has shown promising results in preclinical studies for the treatment of cancer by selectively targeting tumor cells when activated by light.
3. Antimicrobial Activity
Recent studies have indicated that porphyrin derivatives possess antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial membranes or interference with cellular metabolism.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound and related porphyrins:
- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry demonstrated that various porphyrin derivatives exhibit significant antioxidant activities in vitro, with specific attention to their structure-activity relationships (SAR) .
- Photodynamic Efficacy : Research highlighted in Photochemistry and Photobiology showed that this compound can effectively induce apoptosis in cancer cells upon light activation .
- Antimicrobial Testing : A comparative study published in Applied Microbiology and Biotechnology evaluated the antimicrobial efficacy of several porphyrins against both Gram-positive and Gram-negative bacteria. The results indicated that this compound had a notable inhibitory effect on bacterial growth .
Data Tables
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant free radical scavenging activity observed. |
| Photodynamic Therapy | In vitro studies | Induced apoptosis in cancer cells upon light exposure. |
| Antimicrobial | Disc diffusion method | Effective against E. coli and Staphylococcus aureus. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
